(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are notable for their presence in various natural products and pharmaceuticals. The ®-enantiomer specifically refers to the configuration of the molecule, which can have significant implications for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. One common method is the use of chiral catalysts or auxiliaries to induce the desired stereochemistry.
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It can serve as a model compound for studying the behavior of tetrahydroisoquinoline derivatives in biological systems.
Medicine
Pharmacologically, ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against certain neurological disorders due to their structural similarity to neurotransmitters.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its chiral properties are particularly useful in the production of enantiomerically pure drugs.
Mechanism of Action
The mechanism of action of ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The enantiomer of the ®-form, which may exhibit different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the carboxylate group.
Isoquinoline: A structurally related compound with a fully aromatic ring system.
Uniqueness
®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its chiral nature and the presence of the carboxylate ester group. These features contribute to its specific reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGWXICCHJHKA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366215 | |
Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191327-28-3 | |
Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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